molecular formula C15H23NO5 B14020211 2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine

2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine

Cat. No.: B14020211
M. Wt: 297.35 g/mol
InChI Key: VHRHNRJVCHFFIS-UHFFFAOYSA-N
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Description

2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine is a complex organic compound that features a unique structure incorporating both diethoxy and methoxybenzo[d][1,3]dioxole moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine typically involves multi-step organic reactions. One common approach is the reaction of 4-methoxybenzo[d][1,3]dioxole with an appropriate amine under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
  • 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane

Uniqueness

2,2-Diethoxy-N-((4-methoxybenzo[D][1,3]dioxol-5-YL)methyl)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of diethoxy and methoxybenzo[d][1,3]dioxole groups makes it a valuable compound for various applications .

Properties

Molecular Formula

C15H23NO5

Molecular Weight

297.35 g/mol

IUPAC Name

2,2-diethoxy-N-[(4-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine

InChI

InChI=1S/C15H23NO5/c1-4-18-13(19-5-2)9-16-8-11-6-7-12-15(14(11)17-3)21-10-20-12/h6-7,13,16H,4-5,8-10H2,1-3H3

InChI Key

VHRHNRJVCHFFIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNCC1=C(C2=C(C=C1)OCO2)OC)OCC

Origin of Product

United States

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